molecular formula C24H22N2O3 B14987527 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B14987527
M. Wt: 386.4 g/mol
InChI Key: UACDBLVKXPSSST-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the benzoxazole core.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The benzoxazole core is known to interact with various proteins, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide is unique due to its specific benzoxazole core, which imparts distinct biological activities and chemical reactivity compared to its benzothiazole and benzimidazole analogs. The presence of the 3,4-dimethylphenoxy group further enhances its biological activity and specificity .

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide

InChI

InChI=1S/C24H22N2O3/c1-15-11-12-20(13-16(15)2)28-17(3)23(27)25-19-8-6-7-18(14-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,17H,1-3H3,(H,25,27)

InChI Key

UACDBLVKXPSSST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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